molecular formula C15H26N2O3 B4934679 ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4934679
M. Wt: 282.38 g/mol
InChI Key: OEHIPDDJVBGKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate varies depending on its application. In drug discovery, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acts as a competitive inhibitor of dihydroorotate dehydrogenase, preventing the biosynthesis of pyrimidine nucleotides. In material science, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acts as a building block for the synthesis of novel materials with unique properties. In catalysis, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acts as a ligand, coordinating to transition metal catalysts and modulating their reactivity and selectivity.
Biochemical and Physiological Effects
ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have minimal toxicity and low potential for drug-drug interactions. However, its biochemical and physiological effects are largely dependent on its application. In drug discovery, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the proliferation of cancer cells and modulate the immune response. In material science, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based materials have shown unique optical, electronic, and mechanical properties. In catalysis, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based ligands have led to the development of efficient and selective catalytic systems.

Advantages and Limitations for Lab Experiments

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments, including its availability, high purity, and low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several potential future directions for research. In drug discovery, further studies are needed to optimize its inhibitory activity against dihydroorotate dehydrogenase and evaluate its efficacy and safety in animal models. In material science, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based materials have shown promise in applications such as sensors, electronic devices, and coatings, and further studies are needed to explore their potential in these fields. In catalysis, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based ligands have led to the development of efficient and selective catalytic systems, and further studies are needed to optimize their reactivity and selectivity for various transformations.

Synthesis Methods

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through a multistep process involving the condensation of ethyl acetoacetate with heptanal and subsequent cyclization with urea. This method has been optimized to achieve high yields and purity, making ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate readily available for research purposes.

Scientific Research Applications

Ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been identified as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This makes ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate a promising candidate for the treatment of cancer and autoimmune diseases.
In material science, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used as a building block for the synthesis of novel polymers and self-assembled monolayers. These materials have shown promise in applications such as sensors, electronic devices, and coatings.
In catalysis, ethyl 4-heptyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used as a ligand in transition metal catalyzed reactions. This has led to the development of efficient and selective catalytic systems for various transformations, including cross-coupling reactions and asymmetric hydrogenation.

properties

IUPAC Name

ethyl 4-heptyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-4-6-7-8-9-10-12-13(14(18)20-5-2)11(3)16-15(19)17-12/h12H,4-10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHIPDDJVBGKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(=C(NC(=O)N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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